molecular formula C17H20N2O4 B2700701 1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775356-45-0

1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No. B2700701
CAS RN: 1775356-45-0
M. Wt: 316.357
InChI Key: RZZYYZWUPMKWHD-UHFFFAOYSA-N
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Description

1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione (hereafter referred to as “the compound”) is a heterocyclic compound that has been used in scientific research for a variety of applications. It is a member of the furopyrimidine family, which has been studied for its wide range of potential applications. The compound is a white crystalline solid and is soluble in organic solvents. The compound has been studied for its potential use in drug synthesis, as a catalyst in organic synthesis, and as a reagent in chemical reactions.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on the synthesis of functionalized 1H-pyrimidine-2-ones/thiones, pyridazine, and imidazole derivatives highlights the utility of compounds with structural similarities to 1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione. These compounds are generated through reactions that involve the loss of carbon dioxide and water, yielding derivatives in moderate yields. This process signifies the compound's role in the creation of a wide range of heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemical entities (Sarıpınar et al., 2006).

Novel Synthesis Methods

Innovative methods for synthesizing heterocyclic compounds, such as 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, demonstrate the compound's relevance in pharmaceutical chemistry. These compounds, known for their antibacterial, fungicidal, and antiallergic properties, are synthesized through various novel pathways. This underscores the potential of this compound derivatives in contributing to the discovery and development of new therapeutic agents (Osyanin et al., 2014).

Utility in Electron Transport Layers

The synthesis of alcohol-soluble n-type conjugated polyelectrolytes using derivatives of the discussed compound illustrates its application in electronics, specifically in polymer solar cells. The electron-deficient nature and planar structure of these derivatives enhance conductivity and electron mobility, facilitating improved device performance. This application represents a promising avenue for the utilization of this compound in the field of renewable energy (Hu et al., 2015).

Antimicrobial Activity

The compound's derivatives have been explored for their antimicrobial properties. Studies involving organophosphorus compounds derived from pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine demonstrate good inhibitory effects against various microorganisms. This indicates the potential for these derivatives in developing new antimicrobial agents (Younes et al., 2013).

properties

IUPAC Name

1-butyl-4-(4-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-3-4-9-19-13-10-23-16(20)14(13)15(18-17(19)21)11-5-7-12(22-2)8-6-11/h5-8,15H,3-4,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZYYZWUPMKWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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